molecular formula C11H6ClN3O3S B2776816 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-09-2

6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No. B2776816
CAS RN: 339008-09-2
M. Wt: 295.7
InChI Key: HHRINROOVUBTDF-UHFFFAOYSA-N
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Description

“6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazole ring systems can be synthesized by well-known methods such as Hantzsch, Cook-Heilbron, and Gabriel . A number of compounds may serve as nucleophilic reagent in this reaction, such as thioamides, thiourea, ammonium thiocarbamate or dithiocarbamate, and their derivatives . A novel series of imidazo[2,1-b]thiazole-based chalcones were synthesized, characterized and evaluated for their anticancer activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

The primary targets of 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells are targeted due to their abnormal growth and division, which is a characteristic feature of cancer.

Mode of Action

The compound interacts with its targets by inducing cytotoxicity, which is the quality of being toxic to cells . This interaction results in the death of the cancer cells, thereby inhibiting their growth and proliferation. The compound’s cytotoxic ability was tested using XTT tests .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and division. It induces mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis, or programmed cell death . This disruption of the normal cell cycle leads to the death of the cancer cells and prevents the formation of new cancer cells.

Result of Action

The result of the compound’s action is the death of cancer cells and the inhibition of their growth and proliferation. In tests, the compound exhibited much higher cytotoxic activity on cancer cells than on normal cells . This selective toxicity is a desirable feature in anticancer drugs, as it allows for the effective treatment of cancer while minimizing damage to healthy cells.

properties

IUPAC Name

6-(3-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-7-2-1-3-8(6-7)18-9-10(15(16)17)14-4-5-19-11(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRINROOVUBTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

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